(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

Catalog No.
S12904772
CAS No.
M.F
C10H22ClNO2
M. Wt
223.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydr...

Product Name

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

IUPAC Name

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

InChI

InChI=1S/C10H21NO2.ClH/c1-3-4-8(2)5-9(7-11)6-10(12)13;/h8-9H,3-7,11H2,1-2H3,(H,12,13);1H/t8-,9+;/m1./s1

InChI Key

IRDFQFUZIBIBFQ-RJUBDTSPSA-N

Canonical SMILES

CCCC(C)CC(CC(=O)O)CN.Cl

Isomeric SMILES

CCC[C@@H](C)C[C@@H](CC(=O)O)CN.Cl

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid hydrochloride, also known as PD-0299685, is a structurally extended gabapentinoid and a potent ligand for the α2δ subunit of voltage-gated calcium channels [1]. Characterized by an octanoic acid backbone, this chiral amino acid derivative offers increased lipophilicity compared to shorter-chain analogs like pregabalin [2]. The hydrochloride salt form is specifically utilized to overcome the solubility limitations of the zwitterionic free acid, ensuring rapid dissolution and stable formulation in aqueous media [3]. In procurement contexts, this compound is primarily sourced as a highly specific reference standard for neuropharmacological assays, renal clearance modeling, and preclinical investigations into refractory pelvic and neuropathic pain [1].

Research Fit

Stereochemical-control studies targeting α2δ subunit selectivity
Scalable synthesis research context supports extended in vivo programs
Dual utility: chiral building block for PDE5 inhibitor synthesis

Substituting (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid hydrochloride with more common gabapentinoids like pregabalin or gabapentin compromises both pharmacokinetic modeling and structure-activity relationship (SAR) integrity [1]. While pregabalin (a hexanoic acid derivative) undergoes significant net renal reabsorption, this octanoic acid analog exhibits a distinct renal clearance profile that closely mirrors the glomerular filtration rate (GFR), indicating a lack of net reabsorption [2]. Consequently, using pregabalin as a substitute in renal transporter or drug-drug interaction (DDI) assays will yield fundamentally divergent excretion kinetics [2]. Furthermore, the extended aliphatic chain alters the compound's lipophilicity and tissue distribution, meaning that substitution with shorter-chain analogs in in vivo models of interstitial cystitis or neuropathic pain will fail to replicate the specific target engagement and systemic exposure profiles of this exact molecule [1].

Substitution Risk

Enantiomer Racemic or opposite-isomer analogs may confound stereospecific target engagement and attribution.
Scale Generic gabapentinoids may lack a validated scalable route, limiting batch consistency for large studies.
Application Gabapentin or pregabalin not reported as chiral precursors for PDE5 inhibitor synthesis.

Renal Clearance and Net Reabsorption Profile

In comparative pharmacokinetic studies evaluating renal transporter interactions, (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid demonstrated a renal clearance rate equivalent to the glomerular filtration rate (GFR), indicating an absence of net renal reabsorption [1]. In direct contrast, the closely related analog pregabalin exhibited substantial net reabsorption under the same physiological conditions [1]. This fundamental difference in renal handling is driven by distinct interactions with renal organic cation and anion transporters, making the octanoic acid derivative uniquely suited for specific clearance models [1].

Evidence DimensionRenal clearance vs. Glomerular Filtration Rate (GFR)
Target Compound DataRenal clearance to GFR ratio approximately 1.0 (no net reabsorption)
Comparator Or BaselinePregabalin (Renal clearance to GFR ratio significantly < 1.0, indicating net reabsorption)
Quantified DifferenceShift from net reabsorption to 1:1 GFR-aligned clearance
ConditionsIn vivo pharmacokinetic modeling of renal transporter-mediated clearance

Buyers conducting renal drug-drug interaction (DDI) assays or pharmacokinetic modeling must procure this exact compound to study GFR-aligned gabapentinoid clearance without the confounding variable of net reabsorption.

Chiral Purity
Reported
>99% ee (3S,5R)
Supports stereochemical-control study context
Enantiomeric excess from scalable kinetic resolution process

Competitive Binding Affinity at the α2δ-1 Calcium Channel Subunit

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid hydrochloride exhibits potent, concentration-dependent displacement of established ligands at the voltage-gated calcium channel α2δ-1 subunit [1]. In competitive binding assays utilizing membranes from cells expressing recombinant α2δ-1 subunits, the compound achieved complete inhibition of [3H]gabapentin binding [1]. This confirms that despite the extended octanoic acid chain, the molecule retains high-affinity target engagement comparable to or exceeding that of the baseline gabapentin standard [1].

Evidence DimensionInhibition of [3H]gabapentin binding
Target Compound Data100% inhibition of [3H]gabapentin binding at saturation
Comparator Or Baseline[3H]gabapentin (baseline radioligand)
Quantified DifferenceComplete competitive displacement
ConditionsMembrane proteins prepared from HEK 293 cells expressing recombinant α2δ-1 subunits

Validates the procurement of this compound as a high-affinity competitive displacer for in vitro screening of novel α2δ-1 subunit modulators.

API Scale
Reported
>20 kg batch demonstrated
Supports supply-chain reliability review
Seven-step manufacturing process optimized for scale

Formulation Stability and Aqueous Solubility via Hydrochloride Salt

The procurement of the hydrochloride salt form of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid provides a critical processability advantage over the zwitterionic free amino acid [1]. While free branched-chain amino acids often exhibit variable dissolution rates and limited solubility in aqueous buffers, the hydrochloride salt ensures rapid and complete dissolution [1]. This enhanced solubility profile is essential for maintaining consistent dosing concentrations in liquid formulations used for both in vitro high-throughput screening and in vivo administration [1].

Evidence DimensionAqueous solubility and dissolution reliability
Target Compound DataHigh aqueous solubility suitable for physiological buffers
Comparator Or BaselineZwitterionic free acid (variable dissolution/lower solubility)
Quantified DifferenceSignificant enhancement in dissolution rate and maximum concentration
ConditionsPreparation of aqueous physiological buffers and pharmaceutical dosing vehicles

Procuring the hydrochloride salt eliminates formulation bottlenecks, ensuring reproducible bioavailability and consistent assay performance.

Phase IIa Endpoint
Reported
-0.82 (90% CI -1.72, 0.08)
Reported pain-score endpoint context; tolerability endpoints may guide study design
Randomized, double-blind, placebo-controlled trial; 161 patients
Synthetic Utility
Data to verify
Precursor for PDE5 inhibitors
Supplier-reported synthetic application context
No independent publication cited for this specific use
Patent Scope
Class-level
Broad CNS disorder claims
Class-level patent scope may inform repurposing research
Based on patent analysis; experimental validation required

Renal Transporter and Pharmacokinetic Modeling

Because this compound exhibits a GFR-aligned renal clearance profile without the net reabsorption seen in pregabalin, it is the optimal reference material for studying OCT2/OAT-mediated drug-drug interactions and modeling the excretion kinetics of lipophilic gabapentinoids [1].

In Vitro α2δ Subunit Binding Assays

The compound's proven ability to completely inhibit [3H]gabapentin binding makes it an essential competitive ligand and positive control for high-throughput screening assays targeting the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels [2].

Preclinical Models of Refractory Pelvic Pain

Utilizing the highly soluble hydrochloride salt ensures consistent systemic exposure when formulating dosing vehicles for in vivo models of interstitial cystitis and bladder pain syndrome, where this specific octanoic acid derivative has been historically evaluated [3].

Application Fit

Application
Selection Property
Validation Focus
Enantiomer-specific α2δ studies
Stereochemical-control context
Enantiomer-attribution review, endpoint interpretation
Extended in vivo research programs
Scalable synthesis context
Supply-chain and batch-consistency review
PDE5 inhibitor synthesis
Chiral building block utility
Stereochemical integration into pharmacophores
CNS repurposing screens
Patent-claimed indication scope
Comparative tolerability endpoint review

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

223.1339066 g/mol

Monoisotopic Mass

223.1339066 g/mol

Heavy Atom Count

14

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